(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride
CAS No.:
Cat. No.: VC15997655
Molecular Formula: C7H8ClN3O
Molecular Weight: 185.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8ClN3O |
|---|---|
| Molecular Weight | 185.61 g/mol |
| IUPAC Name | 1H-imidazo[4,5-b]pyridin-6-ylmethanol;hydrochloride |
| Standard InChI | InChI=1S/C7H7N3O.ClH/c11-3-5-1-6-7(8-2-5)10-4-9-6;/h1-2,4,11H,3H2,(H,8,9,10);1H |
| Standard InChI Key | QBSADUTZOGRHDQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC2=C1NC=N2)CO.Cl |
Introduction
Chemical Identity and Structural Characteristics
The compound’s systematic name, (3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride, reflects its bicyclic core and functional groups. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1956369-63-3 | |
| Molecular Formula | C₇H₈ClN₃O | |
| Molecular Weight | 185.61 g/mol | |
| IUPAC Name | (3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride |
The structure comprises an imidazo[4,5-b]pyridine scaffold with a hydroxymethyl group at position 6 and a hydrochloride salt form (Fig. 1). The imidazole ring (positions 1–3) is fused to a pyridine ring (positions 4–6), creating a planar aromatic system. The hydrochloride salt enhances solubility, a critical feature for bioavailability in drug development .
Synthesis and Reaction Pathways
Reduction of Carboxylic Acid Precursor
The primary synthetic route involves the reduction of 1H-imidazo[4,5-b]pyridine-6-carboxylic acid to its corresponding alcohol, followed by hydrochloride salt formation :
Reaction Conditions:
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Stage 1: Lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at −78°C to 20°C.
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Stage 2: Quenching with methanol to yield the free base, followed by HCl treatment.
Procedure:
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Reduction: 1H-imidazo[4,5-b]pyridine-6-carboxylic acid (2.02 g, 12.38 mmol) is suspended in anhydrous THF (100 mL) and cooled to −78°C. LAH (2.0 M, 24.7 mL) is added dropwise, and the mixture is warmed to room temperature overnight .
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Workup: The reaction is quenched with methanol, and the crude product is adsorbed onto silica gel. Flash chromatography (30% MeOH in EtOAc) isolates the alcohol intermediate .
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, confirmed via mass spectrometry (MS (ESI) m/z 150.1 [M+1]⁺) .
Yield: 15% (0.29 g from 2.02 g starting material) .
Alternative Methodologies
While no alternative syntheses for this specific compound are documented, related imidazo[4,5-b]pyridines are synthesized via:
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One-Pot Cyclization: Using Zn/HCl in H₂O-isopropyl alcohol (IPA) to reduce nitro groups and facilitate heterocyclization .
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Pd-Catalyzed Coupling: For introducing substituents at positions 2 and 3 of the imidazo[4,5-b]pyridine core .
Physicochemical Properties
Limited experimental data are available for this compound, but inferences can be drawn from structural analogs:
The absence of reported melting/boiling points ( ) suggests further characterization is needed.
Challenges and Future Directions
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Synthetic Optimization: The current 15% yield is suboptimal for large-scale production. Exploring catalytic hydrogenation or milder reducing agents (e.g., NaBH₄) may improve efficiency.
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Pharmacological Profiling: In vitro assays against kinase targets and microbial strains are needed to validate hypothetical activities.
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Crystallographic Studies: X-ray diffraction would clarify conformational preferences and guide structure-activity relationship (SAR) studies.
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